4-Bromo-2-(hydroxymethyl)-5-methoxyphenol
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Overview
Description
4-Bromo-2-(hydroxymethyl)-5-methoxyphenol is a halogenated phenol derivative This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(hydroxymethyl)-5-methoxyphenol typically involves the bromination of 2-(hydroxymethyl)-5-methoxyphenol. The reaction is carried out using bromine in an organic solvent such as dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems allows for precise addition of reagents and efficient removal of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form 4-Bromo-2-(hydroxymethyl)-5-methoxybenzyl alcohol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Quinones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-Bromo-2-(hydroxymethyl)-5-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(hydroxymethyl)-5-methoxyphenol involves its interaction with specific molecular targets. The hydroxymethyl and methoxy groups enhance its ability to form hydrogen bonds and interact with biological macromolecules. The bromine atom increases its lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 4-Bromo-2-(hydroxymethyl)phenol
- 4-Bromo-2-methoxyphenol
- 2-(Hydroxymethyl)-5-methoxyphenol
Comparison: 4-Bromo-2-(hydroxymethyl)-5-methoxyphenol is unique due to the presence of both hydroxymethyl and methoxy groups on the phenol ring, along with a bromine atom. This combination of functional groups imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the methoxy group can enhance its antioxidant activity, while the bromine atom can increase its antimicrobial potency.
Properties
Molecular Formula |
C8H9BrO3 |
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Molecular Weight |
233.06 g/mol |
IUPAC Name |
4-bromo-2-(hydroxymethyl)-5-methoxyphenol |
InChI |
InChI=1S/C8H9BrO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-3,10-11H,4H2,1H3 |
InChI Key |
GBPSPOXHQQIPOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)CO)Br |
Origin of Product |
United States |
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